Scientific Field: Polymer Chemistry
Summary of Application: Pyridine-2-aldoxime is used as a ligand in cobalt (II) complexes, which are then used as catalysts in isoprene polymerization.
Methods of Application: Several cobalt (II) complexes bearing pyridine–oxime ligands were synthesized and characterized by FT-IR, mass spectrum, and elemental analysis.
Results or Outcomes: The generated polyisoprene displayed high molecular weights and narrow molecular distribution with a cis-1,4-enriched selectivity.
Scientific Field: Biocatalysis
Summary of Application: Pyridine-2-aldoxime is used as a substrate in the enzymatic dehydration process to produce 2-furonitrile, an intermediate in the field of fine chemicals and pharmaceuticals.
Methods of Application: The aldoxime dehydratase biocatalyst from Rhodococcus sp. Mutants of this enzyme were generated by directed evolution to enhance its activity toward 2-furfuryl aldoxime.
Results or Outcomes: The mutant OxdYH3-3 N266S showed an improved activity of up to six times higher than the wild type when utilizing a substrate concentration of 50–100 mM of 2-furfuryl aldoxime.
Pyridine-2-aldoxime, also known as 2-pyridinealdoxime, is an organic compound with the molecular formula CHNO. It features a pyridine ring substituted with an aldoxime functional group. This compound is notable for its ability to form colored complexes with metal ions, particularly ferrous and ferric ions, which exhibit distinct color changes depending on the pH of the solution. These properties make pyridine-2-aldoxime an important ligand in coordination chemistry .
Pyridine-2-aldoxime can be synthesized through several methods:
Pyridine-2-aldoxime finds applications across several fields:
Studies on pyridine-2-aldoxime have focused on its interactions with various metal ions, revealing insights into its coordination behavior. For example, its complexation with zinc(II) benzoate has been characterized spectroscopically, showing distinct structural arrangements depending on the ligands involved. The photoluminescence properties of these complexes have also been explored, indicating potential applications in optoelectronics .
Pyridine-2-aldoxime shares structural similarities with other oximes and pyridine derivatives. Here are some comparable compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Pyridine-3-aldoxime | Similar oxime structure but substituted at position 3 | Different coordination properties |
| Pyridine-4-aldoxime | Oxime group at position 4 on the pyridine ring | Varies in biological activity |
| Benzaldehyde oxime | Aldehyde-derived oxime without a nitrogen heterocycle | Lacks the unique coordination behavior |
| Acetophenone oxime | Aromatic ketone-derived oxime | Different reactivity and stability |
Pyridine-2-aldoxime is unique due to its specific coordination capabilities and biological activity as an antidote for organophosphate poisoning, distinguishing it from other similar compounds.
Irritant